molecular formula C10H13NO3 B12623056 2-Aminomethyl-3-(2-hydroxy-phenyl)-propionic acid

2-Aminomethyl-3-(2-hydroxy-phenyl)-propionic acid

Cat. No.: B12623056
M. Wt: 195.21 g/mol
InChI Key: DHFUBHAYIQKANW-UHFFFAOYSA-N
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Description

2-Aminomethyl-3-(2-hydroxy-phenyl)-propionic acid is an organic compound that features both an amino group and a hydroxyphenyl group attached to a propionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminomethyl-3-(2-hydroxy-phenyl)-propionic acid typically involves the reaction of 2-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product. Reaction conditions often include mild temperatures and neutral pH to ensure the stability of the functional groups.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Aminomethyl-3-(2-hydroxy-phenyl)-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-3-(2-hydroxy-phenyl)-propionic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    3-(2-Hydroxyphenyl)-propionic acid: Lacks the amino group, making it less versatile in certain reactions.

    2-Aminomethyl-3-phenyl-propionic acid: Lacks the hydroxy group, reducing its potential for hydrogen bonding.

    2-Aminomethyl-3-(4-hydroxy-phenyl)-propionic acid: The hydroxy group is in a different position, which can affect its reactivity and interactions.

Uniqueness: 2-Aminomethyl-3-(2-hydroxy-phenyl)-propionic acid is unique due to the presence of both the amino and hydroxy groups, which provide a combination of reactivity and interaction potential that is not found in the similar compounds listed above. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-(aminomethyl)-3-(2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c11-6-8(10(13)14)5-7-3-1-2-4-9(7)12/h1-4,8,12H,5-6,11H2,(H,13,14)

InChI Key

DHFUBHAYIQKANW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)C(=O)O)O

Origin of Product

United States

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